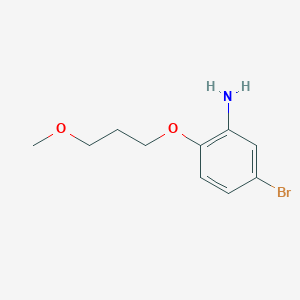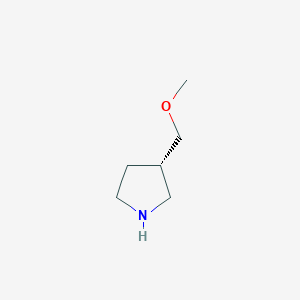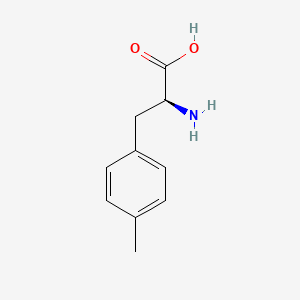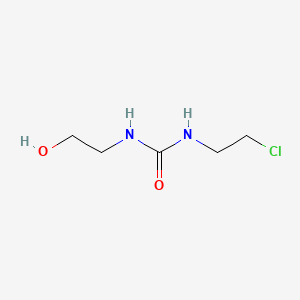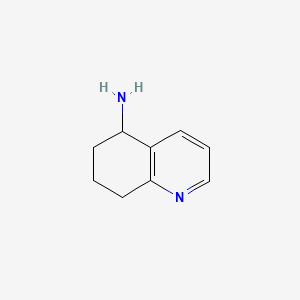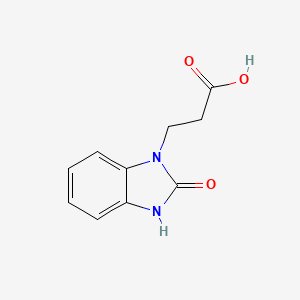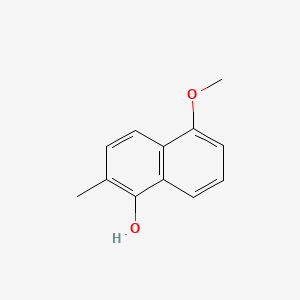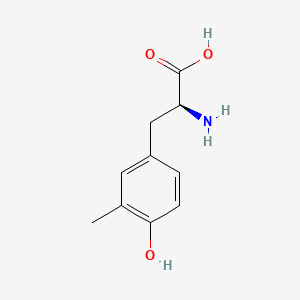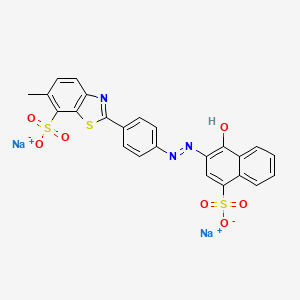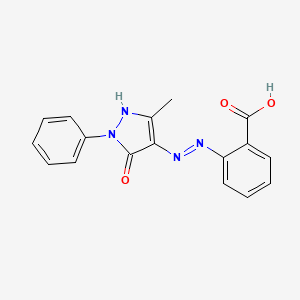
(Z)-Tetradec-7-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Tetradec-7-enal, also known as this compound, is an organic compound with the molecular formula C14H26O. It is a type of unsaturated aldehyde characterized by a double bond in the seventh position of the tetradecene chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Tetradec-7-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the hydroformylation of 1-tetradecene, followed by selective hydrogenation to yield the desired (7Z)-isomer. The reaction conditions often include the use of catalysts such as rhodium complexes and specific ligands to ensure high selectivity and yield .
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale hydroformylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high production rates .
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Tetradec-7-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, tetradecenoic acid.
Reduction: Reduction of this compound yields the corresponding alcohol, 7-tetradecenol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Tetradecenoic acid.
Reduction: 7-Tetradecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-Tetradec-7-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for bioactive compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-Tetradec-7-enal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and targets vary depending on the context of its use, but it often involves modulation of enzyme activity and gene expression .
Comparaison Avec Des Composés Similaires
7-Tetradecenal, (E)-: The (E)-isomer of 7-Tetradecenal, which has a different spatial arrangement of the double bond.
Tetradecane: A saturated hydrocarbon with no double bonds.
Tetradecanal: A saturated aldehyde with no double bonds.
Uniqueness: (Z)-Tetradec-7-enal is unique due to its specific (Z)-configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity, interaction with biological targets, and overall functionality in various applications .
Propriétés
Formule moléculaire |
C14H26O |
|---|---|
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
tetradec-7-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,14H,2-6,9-13H2,1H3 |
Clé InChI |
AVHNDAZRNRAYTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


